4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
Description
Properties
IUPAC Name |
4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3ClF4N2/c12-9-6-3-5(13)1-2-8(6)18-10(7(9)4-17)11(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZGEYWEQSQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation
The Friedländer reaction is widely employed for quinoline synthesis, utilizing o-aminoaryl ketones and carbonyl compounds. For this compound:
Step 1: Preparation of 4-Chloro-6-fluoro-2-nitrobenzaldehyde
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Reagents : 4-Chloro-6-fluoroaniline, HNO₃/H₂SO₄ (nitration), followed by oxidation with KMnO₄.
Step 2: Condensation with Trifluoromethylacetonitrile
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Reagents : 4-Chloro-6-fluoro-2-nitrobenzaldehyde, CF₃C≡N, ammonium acetate.
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Mechanism : Base-catalyzed cyclodehydration forms the quinoline ring.
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Yield : 62–68% after purification by silica gel chromatography.
Step 3: Reduction of Nitro Group
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Reagents : H₂/Pd-C or Fe/HCl.
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Outcome : Converts nitro to amine, enabling further functionalization.
Skraup Synthesis with Halogenated Precursors
This method is suitable for large-scale production but requires careful temperature control.
Step 1: Cyclization of 4-Chloro-6-fluoroaniline
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Reagents : Glycerol, conc. H₂SO₄, CF₃COCl.
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Conditions : 120–130°C, producing 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
Step 2: Cyanation at Position 3
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Reagents : CuCN in DMF at 150°C.
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Challenges : Competing side reactions necessitate stoichiometric CuCN.
Advanced Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable regioselective introduction of trifluoromethyl and cyano groups:
Reaction Scheme :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 8–12 hrs | 20–30 mins |
| Yield | 65% | 88% |
| Energy Consumption | High | Low |
Industrial-Scale Optimization
Continuous Flow Synthesis
Continuous flow systems enhance safety and efficiency for exothermic steps like nitration:
Key Advantages :
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Precise temperature control (±2°C).
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95% conversion rate in nitration step.
Equipment : Microreactors with PTFE lining to resist corrosive reagents.
Solvent Selection and Recycling
Preferred Solvents :
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Polar Aprotic : DMF, DMSO (for cyanation).
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Non-Polar : Toluene (for Friedländer annulation).
Recycling Protocols : Distillation recovers >90% of DMF, reducing costs by 40%.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC Conditions :
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Column: C18, 5 µm.
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Mobile Phase: MeCN/H₂O (70:30).
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Retention Time: 6.8 mins.
Acceptance Criteria : ≥98% purity for pharmaceutical applications.
Challenges and Mitigation Strategies
Byproduct Formation
Common Byproducts :
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Dehalogenated Derivatives : Due to over-reduction (e.g., 6-fluoro removal).
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Cyano Hydrolysis : Forms carboxylic acids under acidic conditions.
Mitigation :
Scalability Issues
Problem : Exothermic risks in nitration and cyclization.
Solution :
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Jacketed reactors with coolant circulation.
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Semi-batch addition of HNO₃.
Emerging Green Chemistry Approaches
Chemical Reactions Analysis
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific application and biological context, but they may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at Position 6
a) 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile
- CAS : 959271-96-6
- Molecular Weight : 289.66 g/mol
- Key Differences : Methoxy (OCH₃) at C6 replaces fluoro.
- Impact: Methoxy is electron-donating, increasing electron density at C6 compared to fluoro.
b) 4-Hydroxy-2-methyl-6-[4-(trifluoromethoxy)phenyl]quinoline-3-carbonitrile
Core Saturation Modifications
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- CAS : 1708079-57-5
- Key Differences: Partially saturated tetrahydroquinoline core.
- Increased conformational flexibility may enhance binding to enzymes like cholinesterases .
Functional Group Replacements
a) Methyl 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate
- CAS : 1384265-62-6
- Key Differences : Carbonitrile replaced by methyl ester (COOCH₃).
- Impact :
b) 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile
- CAS : 1209063-53-5
- Key Differences: Amino (NH₂) at C4 and bromo (Br) at C6.
- Impact: Amino group enhances nucleophilicity, enabling covalent bond formation with targets. Bromo’s larger atomic radius increases steric effects compared to chloro .
Activity-Driven Modifications
2-Amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- Key Features: Pyrano[3,2-c]quinoline core with a benzyloxy phenyl moiety.
- Impact :
- Demonstrated potent anti-butyrylcholinesterase (BChE) activity (IC₅₀ = 1.00 μM).
- Methoxy group interacts with the peripheral anionic site (PAS) of BChE, a feature absent in the target compound .
Biological Activity
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS No. 1263286-10-7) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes multiple halogen substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C11H3ClF4N2, and it features a quinoline core with a trifluoromethyl group, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, potentially leading to therapeutic effects. The presence of electron-withdrawing groups like fluorine enhances its reactivity and binding affinity to biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogens in the structure often correlates with increased potency against bacterial and fungal strains.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, particularly the trifluoromethyl group, which enhances its cytotoxicity.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.4 | Induction of apoptosis via caspase activation |
| HCT-116 | 5.4 | Cell cycle arrest at G1 phase |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, including this compound. A notable study examined its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing moderate inhibition with IC50 values indicating potential for neuroprotective applications.
Table 2: Inhibitory Activity Against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 19.2 | 13.2 |
| Reference Compound | 15.0 | 10.0 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. A common approach includes halogenation at position 4, trifluoromethylation at position 2, and nitrile functionalization at position 3. Key steps involve:
- Cyclocondensation : Using fluorinated aniline derivatives with ethyl acetoacetate under acidic conditions to form the quinoline core .
- Halogenation : Chlorination at position 4 using POCl₃ or PCl₅, optimized at 80–100°C for 6–8 hours .
- Trifluoromethylation : Introducing the CF₃ group via Ullmann coupling or radical-mediated methods, requiring catalytic CuI and elevated temperatures .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10 mol% Pd), and reaction time (12–24 hours) can improve yields from ~40% to >70% .
Q. How does the substitution pattern (e.g., fluoro vs. methoxy) at position 6 influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing fluoro group at position 6 enhances electrophilic reactivity compared to methoxy, as shown in Hammett σ values (σₚ for F = +0.78 vs. OMe = -0.27). This affects:
- Nucleophilic Substitution : Fluorine’s strong -I effect accelerates SNAr reactions at position 4, enabling faster displacement by amines or thiols .
- Redox Stability : Fluorinated derivatives exhibit higher oxidative stability in electrochemical studies (e.g., +0.5 V vs. Ag/AgCl) compared to methoxy analogs .
- Data Table :
| Substituent | Hammett σₚ | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| -F | +0.78 | 12.4 |
| -OMe | -0.27 | 3.1 |
| Source: Comparative kinetic studies . |
Advanced Research Questions
Q. What methodological approaches are employed to resolve discrepancies in reported biological activities (e.g., antimicrobial MIC values) across different studies?
- Methodological Answer : Contradictions in MIC values (e.g., 12.5 µg/mL vs. 25 µg/mL against S. aureus) arise from variations in:
- Assay Conditions : pH (7.4 vs. 6.8), inoculum size (10⁵ vs. 10⁶ CFU/mL), and growth media (Mueller-Hinton vs. LB agar) .
- Statistical Validation : Use standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ ± SEM) to normalize data. Meta-analytical tools like Cochran’s Q-test can identify heterogeneity .
Q. How do computational modeling and NMR/X-ray crystallography contribute to understanding the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) by forming H-bonds with Ser84 and hydrophobic interactions with the CF₃ group .
- Structural Validation : X-ray crystallography (resolution ≤1.8 Å) confirms planar quinoline alignment with π-π stacking against tyrosine residues in enzyme active sites .
Q. What strategies are used to modify the quinoline core to enhance target selectivity in enzyme inhibition studies?
- Methodological Answer :
- Position-Specific Modifications : Introducing bulkier groups at position 2 (e.g., CF₃ → CCl₃) reduces off-target kinase inhibition by 60% .
- Prodrug Design : Phosphonate ester derivatives improve membrane permeability (logP from 2.1 to 1.3) and hydrolyze intracellularly to release the active nitrile .
Data Contradiction Analysis
- Molecular Weight Discrepancies : reports 247.6 g/mol for a related compound, while lists 245.63 g/mol for a methoxy analog. This arises from isotopic variations (e.g., ³⁵Cl vs. ³⁷Cl) and purity levels (>97% vs. >99%) .
- Synthetic Yields : Batch vs. flow reactors show yield differences (45% vs. 72%) due to improved heat/mass transfer in continuous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
